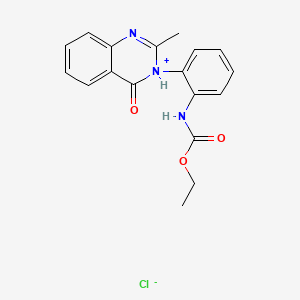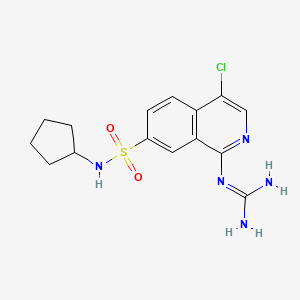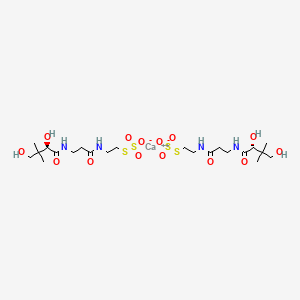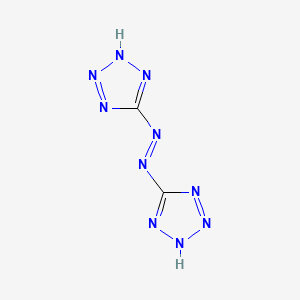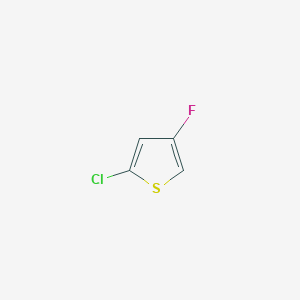
2-Chloro-4-fluorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluorothiophene is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a thiophene ring. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in various fields due to their unique chemical properties. The presence of both chlorine and fluorine atoms in this compound makes it an interesting compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorothiophene can be achieved through various methods. One common approach involves the direct fluorination of thiophene derivatives. For example, the reaction of thiophene with molecular fluorine (F₂) at low temperatures can yield fluorinated thiophenes . Another method involves the use of electrophilic fluorinating agents such as perchloryl fluoride (FClO₃) in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride, followed by diazotization and fluorination . This method allows for better control over the reaction conditions and yields a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluorothiophene undergoes various types of chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction of thiophenes can lead to the formation of partially or fully reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partially or fully reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluorothiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluorothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, some fluorinated thiophenes are known to inhibit histone deacetylases (HDACs) or act as agonists of sphingosine-1-phosphate (S1P) receptors . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluorothiophene can be compared with other fluorinated thiophenes and related compounds:
2-Fluorothiophene: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Chloro-4-fluorothiophene: Similar structure but with different substitution pattern, leading to variations in chemical properties.
Thiophene 1,1-dioxides: Oxidized derivatives with different chemical and physical properties.
Eigenschaften
CAS-Nummer |
32431-66-6 |
|---|---|
Molekularformel |
C4H2ClFS |
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
2-chloro-4-fluorothiophene |
InChI |
InChI=1S/C4H2ClFS/c5-4-1-3(6)2-7-4/h1-2H |
InChI-Schlüssel |
BPJNKPRTLCBJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
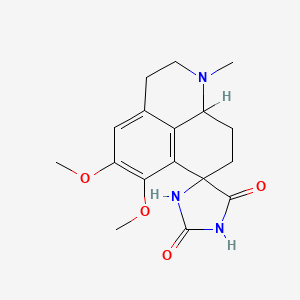
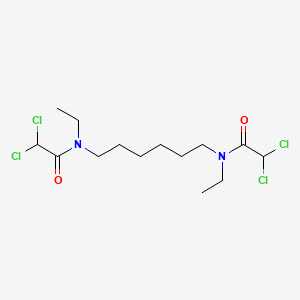
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
